3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the triazolopyrimidine class, characterized by a 1,2,3-triazole fused with a pyrimidine ring. The 3-benzyl group at position 3 and the 4-((2-nitrophenyl)sulfonyl)piperazine substituent at position 7 define its structural uniqueness.
Properties
IUPAC Name |
3-benzyl-7-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c30-29(31)17-8-4-5-9-18(17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHGANDDDWIYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes at the molecular and cellular levels.
Biological Activity
The compound 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Structure and Composition
The chemical structure of the compound can be represented as follows:
This structure includes a triazolo-pyrimidine core linked to a benzyl group and a piperazine moiety substituted with a nitrophenyl sulfonyl group.
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Notably, it has been studied as a selective antagonist for the A3 adenosine receptor, which plays a role in numerous physiological processes including inflammation and cancer progression.
Cytotoxic Activity
Studies have shown that derivatives of triazolopyrimidine compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have demonstrated effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Neuroprotective Properties
Recent investigations suggest that triazolo-pyrimidine hybrids possess neuroprotective and anti-inflammatory properties. Specifically, they have been shown to inhibit nitric oxide production and reduce inflammatory markers in human microglial cells. These findings indicate potential applications in treating neurodegenerative diseases .
Enzyme Inhibition
The compound exerts its biological effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) such as CDK2. This inhibition is crucial for regulating the cell cycle and may contribute to the compound's anticancer properties .
Gene Expression Modulation
In vitro studies reveal that treatment with this compound alters gene expression related to apoptosis and inflammation. For example, it has been associated with reduced expression of the endoplasmic reticulum stress marker BIP and the apoptosis marker cleaved caspase-3 in neuronal cells .
Cellular Localization
The efficacy of 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is influenced by its transport within cells. The compound interacts with specific cellular transporters which dictate its localization and accumulation in target tissues. This aspect is critical for maximizing its therapeutic potential.
Research Findings Summary
Comparison with Similar Compounds
Structural Analogues and Modifications
Triazolopyrimidine derivatives vary primarily in substituents at positions 3 and 7, influencing target specificity, potency, and off-target effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Mechanistic and Pharmacological Insights
- VAS2870: A well-studied pan-NOX inhibitor with non-specific activity. It suppresses superoxide generation by alkylating critical thiol groups in NOX2 and other isoforms, but this mechanism also causes off-target effects .
- VAS3947: Retains NOX inhibitory activity while mitigating thiol alkylation, attributed to the replacement of benzoxazolylthio with oxazolylsulfanyl .
- Target Compound: The 2-nitrophenylsulfonyl group could enhance binding to NOX isoforms via stronger electron-withdrawing effects compared to benzoxazolylthio or oxazolylsulfanyl. However, nitro groups may increase metabolic liability or toxicity risks.
Selectivity and Off-Target Effects
- VAS2870 exhibits off-target thiol alkylation, limiting its therapeutic utility .
- VAS3947 and fluorinated derivatives (e.g., ) show improved specificity due to optimized substituent electronics and reduced reactive thiol interactions .
- The Target Compound ’s nitro group may confer unique selectivity, but this requires empirical validation.
Pharmacokinetic Considerations
- Lipophilicity : The 3-benzyl group in all derivatives contributes to moderate lipophilicity, aiding membrane permeability.
- In contrast, fluorine-substituted analogs () resist such metabolism .
- Solubility : Piperazine-containing derivatives (e.g., ) generally exhibit better aqueous solubility than thioether-linked analogs like VAS2870 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can structural purity be validated?
- Methodology : The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, such as cyclization of 5-aminopyrimidine precursors with nitrous acid (HNO₂) in ethanol/water mixtures under nitrogen, followed by palladium-catalyzed cross-coupling (e.g., Stille coupling) to introduce substituents like aryl or heteroaryl groups . For structural validation, use high-resolution and NMR to confirm aromatic proton environments (e.g., δ 7.3–8.95 ppm for benzyl and nitrophenyl groups) and mass spectrometry (APCI or ESI) for molecular ion verification (e.g., [M+H] at m/z 311–591) .
Q. How does the 2-nitrophenylsulfonyl group influence the compound’s physicochemical properties?
- Methodology : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity in nucleophilic substitution or redox reactions. Use computational tools (e.g., DFT) to calculate partial charges and predict sites of electrophilic attack. Experimentally, assess solubility in DMSO or DMF via UV-Vis spectroscopy and logP measurements to evaluate hydrophobicity .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported NADPH oxidase (NOX) inhibitory activity of this compound?
- Methodology : Contradictions may arise from off-target thiol alkylation, as demonstrated in VAS2870 (a structural analog). To isolate NOX-specific effects:
- Use knockout cell lines (e.g., NOX2 macrophages) to compare inhibition profiles.
- Employ thiol-trapping assays (e.g., monobromobimane labeling) to quantify off-target cysteine modifications .
- Pair with redox-sensitive fluorescent probes (e.g., DCFH-DA) to measure ROS suppression in parallel .
Q. How can the compound’s selectivity for NOX isoforms (e.g., NOX1 vs. NOX4) be systematically evaluated?
- Methodology :
- Use isoform-specific inhibitors (e.g., GKT136901 for NOX1/4) in combination studies to assess additive/synergistic effects.
- Conduct pull-down assays with tagged NOX subunits (e.g., p22-GFP) to measure binding affinity via surface plasmon resonance (SPR) .
- Validate in ex vivo models, such as aortic rings from NOX1/4 dual knockout mice, to isolate isoform contributions .
Q. What are the implications of the 4-((2-nitrophenyl)sulfonyl)piperazine moiety for mitochondrial toxicity in hepatic cells?
- Methodology :
- Treat HepG2 cells with the compound and measure mitochondrial membrane potential (ΔΨm) via JC-1 staining.
- Compare ATP production (luciferase-based assays) and citrate synthase activity in isolated mitochondria.
- Co-administer with ROS scavengers (e.g., mitoTEMPO) to distinguish direct mitochondrial effects from secondary oxidative stress .
Data Analysis and Interpretation
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution via LC-MS/MS) to identify bioavailability limitations.
- Use metabolomic screening (UHPLC-QTOF) to detect rapid hepatic conjugation (e.g., glucuronidation) .
- Optimize dosing regimens using allometric scaling from rodent models to human-equivalent doses .
Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
